molecular formula C18H16N2OS2 B12960363 2-(benzylthio)-N-(4-phenylthiazol-2-yl)acetamide

2-(benzylthio)-N-(4-phenylthiazol-2-yl)acetamide

Katalognummer: B12960363
Molekulargewicht: 340.5 g/mol
InChI-Schlüssel: XGSYGSDDPYBJIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(benzylthio)-N-(4-phenylthiazol-2-yl)acetamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiazole ring, which is known for its biological activity and versatility in chemical synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(4-phenylthiazol-2-yl)acetamide typically involves a multi-step process. One common method includes the reaction of 4-phenylthiazol-2-amine with benzyl chloride in the presence of a base such as potassium carbonate. This reaction forms the benzylthio derivative, which is then reacted with chloroacetyl chloride to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(benzylthio)-N-(4-phenylthiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The benzylthio group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Wirkmechanismus

The mechanism of action of 2-(benzylthio)-N-(4-phenylthiazol-2-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazole ring is known to interact with biological molecules, potentially inhibiting enzyme activity or modulating receptor function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(benzylthio)-N-(4-phenylthiazol-2-yl)acetamide is unique due to the combination of the benzylthio group and the phenylthiazole ring, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C18H16N2OS2

Molekulargewicht

340.5 g/mol

IUPAC-Name

2-benzylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C18H16N2OS2/c21-17(13-22-11-14-7-3-1-4-8-14)20-18-19-16(12-23-18)15-9-5-2-6-10-15/h1-10,12H,11,13H2,(H,19,20,21)

InChI-Schlüssel

XGSYGSDDPYBJIQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=NC(=CS2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.